2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE
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Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C26H29NO6 and a molar mass of 451.51156 g/mol . This compound is known for its unique structural features, which include a dioxoisoindoline core and a pentyloxycarbonyl-substituted phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methylbenzaldehyde, phthalic anhydride, and pentyloxycarbonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the dioxoisoindoline core.
Substitution Reaction: The final step involves the substitution of the pentyloxycarbonyl group onto the phenyl ring, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the dioxoisoindoline core are replaced with other groups. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to wear.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as :
Pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate:
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it valuable for various research applications.
Properties
Molecular Formula |
C30H27NO7 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C30H27NO7/c1-3-4-5-16-37-29(35)21-10-13-23(14-11-21)31-27(33)24-15-12-22(17-25(24)28(31)34)30(36)38-18-26(32)20-8-6-19(2)7-9-20/h6-15,17H,3-5,16,18H2,1-2H3 |
InChI Key |
PWHQSVOLRLACNM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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